5-tert-butyl-2,4-dichloropyrimidine
Description
Properties
CAS No. |
1895356-32-7 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-tert-Butylpyrimidine-2,4-diol
The precursor 5-tert-butylpyrimidine-2,4-diol is typically synthesized via cyclocondensation reactions. For example, a Hantzsch-type reaction between tert-butyl acetoacetate and urea under acidic conditions yields the dihydroxypyrimidine core. Alternative routes employ thiourea or guanidine derivatives to modulate electronic properties.
Reaction Conditions:
-
Solvent: Ethanol or acetic acid
-
Catalyst: Concentrated HCl or H₂SO₄
-
Temperature: 80–100°C
-
Time: 6–12 hours
Chlorination with Phosphorus Oxychloride
The dihydroxy intermediate is treated with excess POCl₃ in the presence of a catalyst such as dimethylformamide (DMF) or N,N-diethylaniline. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms.
Optimized Parameters:
| Parameter | Value |
|---|---|
| POCl₃ equivalents | 3–5 |
| Catalyst (DMF) | 0.1–0.3 equivalents |
| Temperature | 80–110°C |
| Time | 4–8 hours |
| Yield | 70–85% (reported in) |
Mechanistic Insight:
DMF acts as a Lewis base, generating reactive intermediates (e.g., Vilsmeier-Haack complexes) that enhance chlorination efficiency. The tert-butyl group’s steric bulk minimally affects reactivity at positions 2 and 4 due to the pyrimidine ring’s planar geometry.
Direct Ring Assembly with tert-Butyl-Containing Precursors
An alternative strategy constructs the pyrimidine ring with the tert-butyl group already positioned at C5. This method avoids post-synthetic modifications, improving atom economy.
Cyclocondensation of β-Diketones
Ethyl tert-butyl acetoacetate reacts with urea or thiourea in acidic media to form 5-tert-butylpyrimidine-2,4-diol directly. This one-pot synthesis simplifies purification but requires stringent control over stoichiometry.
Key Variables:
-
Molar ratio (β-diketone:urea): 1:1.2
-
Acid catalyst: H₂SO₄ or polyphosphoric acid
-
Reflux time: 10–14 hours
Chlorination In Situ
In some protocols, chlorination is integrated into the cyclocondensation step. For example, using chloroacetyl chloride as both a cyclizing agent and chlorine source achieves simultaneous ring formation and functionalization. However, this approach risks over-chlorination and requires careful monitoring.
Post-Synthetic Introduction of the tert-Butyl Group
Introducing the tert-butyl group after pyrimidine chlorination is challenging due to the electron-withdrawing effects of chlorine atoms, which deactivate the ring toward electrophilic substitution. Nonetheless, specialized methods have been explored.
Friedel-Crafts Alkylation
While traditionally limited to activated aromatic systems, Friedel-Crafts alkylation can be applied to pyrimidines using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, yields are modest (<30%) due to competing side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 2,4-dichloro-5-iodopyrimidine and tert-butylboronic acid offer a viable pathway. This method requires pre-functionalization with iodine at C5, adding synthetic steps but enabling high regioselectivity.
Industrial-Scale Considerations
Scalability and cost-effectiveness are critical for industrial production. Key insights from patent analyses include:
Solvent Recovery and Recycling
Vacuum distillation systems, as described in, enable efficient recovery of high-boiling solvents like trichlorobenzene, reducing waste and production costs. For example, distilling POCl₃ reaction mixtures under reduced pressure minimizes thermal degradation of the product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chlorination of diol | High selectivity, scalable | Multi-step synthesis | 70–85% |
| Direct ring assembly | Atom-economical | Sensitive to stoichiometry | 50–65% |
| Post-synthetic alkylation | Flexible functionalization | Low efficiency, side reactions | 20–35% |
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents like ethanol or dichloromethane.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 5-tert-butyl-2-amino-4-chloropyrimidine.
Scientific Research Applications
5-tert-butyl-2,4-dichloropyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2,4-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key physicochemical parameters of 5-tert-butyl-2,4-dichloropyrimidine and analogs are summarized below:
- Electron Affinity : The 5-nitro analog exhibits exceptionally high electron affinity (3.58 eV in aqueous phase), critical for radiosensitization by stabilizing low-energy electrons . The tert-butyl group, while less electron-withdrawing than nitro, may enhance lipophilicity and membrane permeability.
2.2.1. Anticancer and Radiosensitizing Effects
- 5-Nitro-2,4-dichloropyrimidine : Demonstrates high cytotoxicity (IC₅₀ < 10 µM in FaDu/hGF cells) and acts as a radiosensitizer by stabilizing long-lived molecular anions (1.2 ms lifetime), facilitating DNA damage via dissociative electron attachment (DEA) and associative electron attachment (AEA) .
- 5-Bromo-2,4-dichloropyrimidine : Used as a key intermediate in palbociclib synthesis (a CDK4/6 inhibitor for breast cancer). Exhibits moderate cytotoxicity but superior synthetic versatility .
- tert-Butyl Analogs : The tert-butyl group may reduce direct cytotoxicity compared to nitro derivatives but enhance target binding through hydrophobic interactions (e.g., kinase inhibition) .
2.2.2. Anticonvulsant Activity
Mechanistic Insights
- Electron Attachment and Fragmentation: Nitro and bromo substituents promote DEA, releasing reactive species (Cl⁻, NO₂⁻) that induce DNA strand breaks . tert-Butyl groups likely favor AEA, forming stable anions that transfer energy to DNA via linear energy transfer (LET) enhancement .
- Synthetic Flexibility :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-tert-butyl-2,4-dichloropyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves halogenation of pyrimidine precursors. A two-step approach may include tert-butylation followed by selective dichlorination. To optimize efficiency, employ orthogonal experimental design (e.g., Taguchi or factorial methods) to evaluate variables such as temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can identify interactions between solvent polarity, base strength, and stoichiometry of chlorinating agents .
- Data Example :
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 80 |
| Catalyst (mol%) | 5 | 10 | 10 |
| Reaction Time (h) | 6 | 12 | 12 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm tert-butyl group integration and chlorine substitution patterns. Mass spectrometry (EI/ESI) verifies molecular weight (calc. 219.08 g/mol). IR spectroscopy detects C-Cl stretches (~550–650 cm⁻¹) and pyrimidine ring vibrations. Cross-reference with PubChem data for analogous chloropyrimidines to validate assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Chlorinated pyrimidines may release HCl vapors under heat; neutralize spills with sodium bicarbonate. Store in amber vials at 4°C under inert gas. Refer to Sigma-Aldrich SDS guidelines for chlorinated heterocycles for disposal protocols .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites for nucleophilic attack. Compare LUMO energies with analogous pyrimidines to predict regioselectivity in cross-coupling reactions. Validate with kinetic studies using Arrhenius plots .
Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Conduct statistical contradiction analysis using ANOVA to isolate variables (e.g., ligand choice, Pd source, solvent). For example, compare Buchwald vs. SPhos ligands in a randomized block design. Use LC-MS to track intermediate stability and side-product formation .
Q. How can a multi-factor optimization approach improve yield in the synthesis of derivatives via nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between nucleophile concentration, solvent dielectric constant, and reaction time. For SNAr with amines, a central composite design can identify non-linear relationships. Example:
| Factor | Range | Optimal Value |
|---|---|---|
| [Amine] (equiv) | 1.5–3.0 | 2.5 |
| DMF/H₂O Ratio | 9:1–7:3 | 8:2 |
| Temperature (°C) | 70–90 | 85 |
Q. What role does steric hindrance from the tert-butyl group play in directing regioselectivity during functionalization?
- Methodological Answer : Use X-ray crystallography to determine spatial hindrance at the 5-position. Compare reaction rates at C2 vs. C4 using competitive experiments with isotopically labeled substrates. Molecular dynamics simulations can quantify steric effects on transition-state geometries .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
